N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride is a synthetic organic compound. It is characterized by the presence of a dimethylaminoethyl group, a methylbenzo[d]thiazolyl group, and a p-tolylthioacetamide moiety. This compound is typically used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the dimethylaminoethyl group: This step typically involves the alkylation of the benzo[d]thiazole derivative with a dimethylaminoethyl halide.
Attachment of the p-tolylthioacetamide moiety: This can be done through a nucleophilic substitution reaction where the benzo[d]thiazole derivative reacts with p-tolylthioacetic acid or its derivatives.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide
- N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
- N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)propionamide
Uniqueness
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS2.ClH/c1-15-8-10-17(11-9-15)26-14-19(25)24(13-12-23(3)4)21-22-20-16(2)6-5-7-18(20)27-21;/h5-11H,12-14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNPPBLSBMQDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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